tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERHYGQTHIOMQC-HLTSFMKQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]2C[C@@H]1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate typically involves the reaction of a suitable azabicycloheptane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to achieve high-quality product suitable for various applications .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to generate the free amine, enabling further functionalization:
| Reaction | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Boc deprotection | HCl (4M in dioxane), RT, 2 hrs | 2-Azabicyclo[2.2.1]heptan-5-amine | Intermediate for amide coupling |
The free amine is pivotal in forming carboxamide derivatives for drug candidates targeting autoimmune diseases and cancer .
Amide Bond Formation
The deprotected amine reacts with carbonyl chlorides or activated esters to form pharmacologically active carboxamides :
| Amine Derivative | Reagent | Product | Biological Target | Reference |
|---|---|---|---|---|
| 2-Azabicyclo[2.2.1]heptan-5-amine | Thieno[3,2-d]pyrimidine-2-carbonyl chloride | Anticancer carboxamide derivatives | Protein kinase inhibitors |
These reactions are optimized for stereochemical control, leveraging the rigid bicyclic structure to enhance binding affinity .
Click Chemistry Functionalization
The free amine participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties:
| Reaction Partner | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Propargyl bromide | CuSO₄, sodium ascorbate, RT | Triazole-functionalized bicyclic amine | Building block for kinase inhibitors |
This method expands the compound’s utility in medicinal chemistry for modular drug design .
Comparative Stability Under Basic Conditions
The Boc group remains stable under mild basic conditions (e.g., NaHCO₃), but prolonged exposure to strong bases (e.g., NaOH) induces partial decomposition:
| Condition | Time | Stability | Observations | Reference |
|---|---|---|---|---|
| 1M NaOH, RT | 6 hrs | 85% intact | Minor hydrolysis of carbamate | |
| 1M NaOH, 60°C | 2 hrs | 40% intact | Significant degradation |
Stereochemical Integrity in Reactions
The (1R,4R,5S) configuration is retained during Boc deprotection and amide coupling, as confirmed by chiral HPLC and X-ray crystallography .
Scientific Research Applications
tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- CAS Number : 1932203-04-7
- Purity : ≥97% (commercially available as a heterocyclic building block)
Structural Features :
This compound consists of a rigid 2-azabicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc) carbamate group at the 5-position. The stereochemistry (1R,4R,5S) confers distinct spatial and electronic properties, making it valuable in pharmaceutical synthesis and asymmetric catalysis .
Comparison with Similar Compounds
Stereoisomeric Variants
Compound : tert-butyl N-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
Analytical Differentiation :
Ring Size and Strain Variations
Compound : rac-tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride
- CAS Number: Not explicitly listed (referenced in ).
- Key Differences :
- Ring System : 2.1.1 hexane (smaller bicyclic framework) vs. 2.2.1 heptane.
- Impact : Reduced ring strain in 2.2.1 systems enhances stability, while 2.1.1 derivatives may exhibit higher reactivity.
Compound : (1R,4R,5S)-2-azabicyclo[3.2.1]octane derivatives
Functional Group Modifications
Compound : 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride
- CAS Number : 2288709-05-5
- Key Differences :
- Fluorine substitution at the 5-position enhances metabolic stability and lipophilicity.
- The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound.
Compound : tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
- Key Differences :
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Stereochemistry : The (1R,4R,5S) configuration is critical for biological activity in antiviral agents like ledipasvir .
- Ring Strain : Bicyclo[2.2.1]heptane systems balance stability and reactivity, making them preferred over smaller (2.1.1) or larger (3.2.1) analogs .
- Functionalization : Substituents like fluorine or formyl groups expand utility in medicinal chemistry .
Biological Activity
Tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate is a bicyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. With a molecular formula of and a molecular weight of 212.29 g/mol, this compound has garnered attention for its antibacterial properties and role as a tricyclic enzyme inhibitor.
The compound exhibits its biological activity primarily through its interaction with bacterial cell wall synthesis pathways. It acts as an inhibitor of specific enzymes involved in this process, leading to the disruption of bacterial growth and proliferation. This mechanism positions it as a candidate for development into antibacterial agents.
Antibacterial Properties
Research indicates that this compound possesses significant antimicrobial properties. Its unique bicyclic structure allows for effective binding to bacterial targets, which is crucial for its function as an antibacterial agent.
Comparative Biological Activity
The following table summarizes the biological activity of related compounds with similar structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | Similar bicyclic structure with amino group | Antibacterial |
| Tert-butyl (1S,4S)-5-amino-2-azabicyclo[2.2.1]heptane-5-carboxylate | Different stereochemistry | Antimicrobial |
| Tert-butyl (1R,4R)-5-benzylamino-2-azabicyclo[2.2.1]heptane | Contains a benzyl group | Potentially antibacterial |
This table highlights the diversity within this class of compounds and underscores the unique stereochemistry and substituents present in this compound that may influence its biological activity.
Notable Research Insights
- Antimicrobial Testing : Preliminary studies have shown that compounds with similar structures exhibit varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness often correlates with the compound's ability to inhibit cell wall synthesis.
- Pharmacological Potential : The compound's unique structure allows for further modifications that could enhance selectivity against specific pathogens or improve pharmacokinetic properties.
- Synthetic Pathways : The synthesis methods utilized for creating this compound involve several steps that can vary based on the starting materials used and desired yields .
Q & A
What are the optimal synthetic routes for tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate, and how do reaction conditions influence stereochemical outcomes?
Answer:
The synthesis typically involves coupling bicyclic amines with tert-butyl carbamate under controlled conditions. A validated protocol uses potassium carbonate in DMF at 100°C in a sealed tube, achieving 85% yield for analogous bicyclo[3.2.1]octane derivatives . Key factors include:
- Solvent choice : Polar aprotic solvents like DMF stabilize intermediates and enhance nucleophilicity.
- Temperature : Elevated temperatures (≥100°C) accelerate nucleophilic substitution but may risk racemization.
- Base selection : K₂CO₃ balances reactivity and minimizes side reactions.
Stereochemical integrity is preserved using enantiomerically pure starting materials, as confirmed by X-ray crystallography in related bicyclo[2.2.1]heptane systems .
How can researchers resolve discrepancies in reported purity levels (>97% vs. lower yields) for this compound?
Answer:
Purity variations arise from differences in purification methods and analytical techniques:
- Chromatography : Reverse-phase HPLC or flash chromatography with gradients (e.g., 5–50% MeCN/H₂O) resolves diastereomers .
- Crystallization : Recrystallization from EtOAc/hexane improves purity to >97%, as demonstrated for tert-butyl bicyclo[2.2.1]heptane carbamates .
- Analytical validation : Use orthogonal methods (HPLC, NMR, LC-MS) to detect residual solvents or unreacted amines. For example, ¹H-NMR integration of tert-butyl protons (δ 1.4 ppm) quantifies Boc-protection efficiency .
What advanced characterization techniques are critical for confirming the stereochemistry of this bicyclic carbamate?
Answer:
- X-ray crystallography : Resolves absolute configuration, as shown for tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CCDC deposition available) .
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by comparing experimental and computed spectra.
- NOESY NMR : Correlates spatial proximity of protons (e.g., bridgehead H-5 and adjacent N-H) to validate bicyclic geometry .
How does the stability of this compound vary under acidic, basic, or thermal conditions, and how can degradation products be mitigated?
Answer:
- Acidic conditions : The tert-butyl carbamate group is labile below pH 3, releasing CO₂ and the free amine. Use buffered solutions (pH 6–8) for storage .
- Thermal stability : Decomposition occurs above 150°C, generating CO and NOx gases .
- Mitigation strategies : Add stabilizers (e.g., BHT at 0.1%) to prevent oxidation, and store under inert gas (N₂/Ar) at −20°C .
What computational methods are effective for predicting the reactivity of this compound in nucleophilic or catalytic reactions?
Answer:
- DFT calculations : Model transition states for SN2 reactions at the carbamate carbonyl (e.g., B3LYP/6-31G* level) .
- Molecular docking : Predict binding affinities to enzymes (e.g., proteases) using AutoDock Vina, leveraging the bicyclic scaffold’s rigidity .
- MD simulations : Assess solvation effects in DMF or THF to optimize reaction kinetics .
How can researchers address challenges in synthesizing derivatives with modified bicyclic frameworks (e.g., azabicyclo[3.2.1]octane analogs)?
Answer:
- Scaffold diversification : Replace the heptane core with octane via ring-expansion reactions using Grubbs catalysts .
- Functionalization : Introduce substituents (e.g., pyrimidine) via Buchwald-Hartwig coupling, monitoring regioselectivity with LC-MS .
- Yield optimization : Screen Pd catalysts (e.g., Pd(OAc)₂/XPhos) to reduce dimerization byproducts .
What are the best practices for analyzing enantiomeric excess (ee) in asymmetric syntheses of this compound?
Answer:
- Chiral HPLC : Use Chiralpak IA-3 columns (4.6 × 250 mm) with hexane/iPrOH (90:10) at 1 mL/min; retention times vary by >2 min for enantiomers .
- Mosher’s analysis : Derivatize the free amine with (R)-MPA chloride and compare ¹⁹F-NMR shifts .
- Calibration : Validate ee with known standards (e.g., 95% ee commercial samples) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
